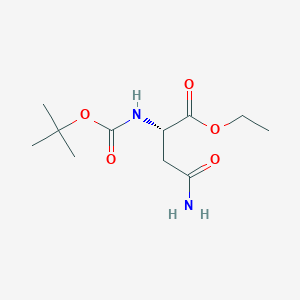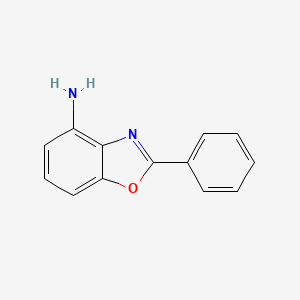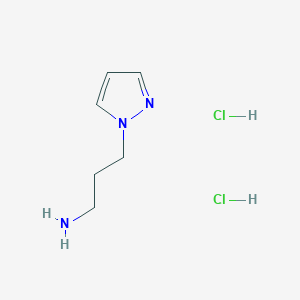
3-(Morpholin-4-ylsulfonyl)propanoic acid
Vue d'ensemble
Description
3-(Morpholin-4-ylsulfonyl)propanoic acid, also known as MSP, is an organic compound that has gained significance in various scientific fields due to its distinct properties. It has the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a propanoic acid molecule via a sulfonyl group . The SMILES string representation of the molecule is OC(CCS(=O)(N1CCOCC1)=O)=O .Applications De Recherche Scientifique
Sorption Studies and Environmental Impact
Research into phenoxy herbicides, including compounds structurally related to 3-(Morpholin-4-ylsulfonyl)propanoic acid, has focused on their sorption to soil, organic matter, and minerals. These studies are crucial for understanding the environmental fate and mobility of such compounds. Soil organic matter and iron oxides have been identified as significant sorbents for phenoxy herbicides, suggesting that compounds like this compound could have similar interactions with environmental substrates (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity Analysis
Analytical methods used in determining antioxidant activity are crucial for assessing the potential of compounds like this compound in various applications, including food engineering, medicine, and pharmacy. These methods can help in evaluating the compound's ability to scavenge free radicals and act as a potent antioxidant (Munteanu & Apetrei, 2021).
Morpholino Derivatives in Gene Function Studies
Morpholino oligos, including those related to this compound, have been utilized in inhibiting gene function across a range of model organisms, highlighting their application in genetic and developmental biology research. These studies demonstrate the compound's utility in probing gene function, underscoring the versatility of morpholine derivatives in scientific research (Heasman, 2002).
Pharmacological Attributes of Morpholine Derivatives
The pharmacological profile of morpholine derivatives, which includes compounds like this compound, has been extensively studied. These compounds exhibit a broad spectrum of pharmacological activities, making them subjects of interest in drug development and other therapeutic applications. The review on morpholine and pyrans derivatives illustrates the significance of these compounds in medicinal chemistry, suggesting that this compound may also possess noteworthy pharmacological properties (Asif & Imran, 2019).
Safety and Hazards
While specific safety and hazard information for 3-(Morpholin-4-ylsulfonyl)propanoic acid is not available, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mécanisme D'action
Target of Action
The primary targets of 3-(Morpholin-4-ylsulfonyl)propanoic acid are Phosphoribosylglycinamide formyltransferase 2 and Alpha-xylosidase in Escherichia coli (strain K12), and Granulysin in humans . These targets play crucial roles in various biochemical processes.
Mode of Action
It is known to interact with its targets, leading to changes in their function
Biochemical Pathways
Given its targets, it is likely to influence pathways involving Phosphoribosylglycinamide formyltransferase 2 , Alpha-xylosidase , and Granulysin . The downstream effects of these interactions are subject to ongoing research.
Result of Action
Given its targets, it is likely to have effects on the function of Phosphoribosylglycinamide formyltransferase 2 , Alpha-xylosidase , and Granulysin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Propriétés
IUPAC Name |
3-morpholin-4-ylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c9-7(10)1-6-14(11,12)8-2-4-13-5-3-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZBRLVPYVFGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279048 | |
| Record name | 3-(4-Morpholinylsulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848178-48-3 | |
| Record name | 3-(4-Morpholinylsulfonyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848178-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Morpholinylsulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)






![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,5,7-dichloro-6-methyl-](/img/structure/B3157332.png)



